N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide
CAS No.: 116477-93-1
Cat. No.: VC16077736
Molecular Formula: C21H17N5O
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116477-93-1 |
|---|---|
| Molecular Formula | C21H17N5O |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C21H17N5O/c1-13(2)14-7-9-15(10-8-14)20(27)24-19-16(11-22)12-26-18-6-4-3-5-17(18)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27) |
| Standard InChI Key | BXCNAOMDTAZIDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Introduction
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide is a complex organic compound featuring a pyrimidine ring fused to a benzimidazole structure. This compound is characterized by its unique molecular architecture, which includes a 4-isopropylbenzamide moiety, contributing to its chemical properties and potential biological activities. The presence of the cyano group enhances its reactivity and potential pharmacological effects.
Synthesis Methods
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide typically involves multi-step organic reactions. These may include condensation and cyclization processes, similar to those used for related compounds. The choice of solvents, temperature control, and reaction time are crucial for achieving high yields and purity.
Chemical Reactions and Stability
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide can participate in various chemical reactions typical of amides and heterocycles. These reactions are influenced by factors such as temperature, pH, and solvent choice. Evaluating the stability of the compound under different conditions is essential for understanding its reactivity profile.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide | Pyrimidine + Benzimidazole + Isopropylbenzamide | Potential anticancer, anti-inflammatory | Unique fused structure with isopropyl substitution |
| Benzimidazole | Simple benzimidazole ring | Antiparasitic, antifungal | Less complex than target compound |
| Pyrimidine Derivatives | Pyrimidine ring | Antiviral, anticancer | Often lacks benzimidazole fusion |
| Fluorinated Aromatics | Fluorine substitution on benzene | Enhanced pharmacokinetics | Focus on fluorination effects |
This comparison highlights the uniqueness of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide in combining multiple pharmacophores into one molecule, potentially leading to synergistic effects in biological applications.
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